2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid
Description
2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid is a specialized organic compound featuring a 4-oxobutyric acid backbone with two methyl groups at the C2 position and a 2-(ethylthio)phenyl substituent at the C4 position.
Properties
IUPAC Name |
4-(2-ethylsulfanylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-4-18-12-8-6-5-7-10(12)11(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOQNKNHPAVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218668 | |
| Record name | 2-(Ethylthio)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-07-5 | |
| Record name | 2-(Ethylthio)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetic acid derivative with an appropriate alkyl halide, followed by oxidation and subsequent introduction of the ethylthio group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Biological Activity
2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the context of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Dimethyl group : Enhances lipophilicity and biological activity.
- Ethylthio group : May contribute to the compound's interaction with biological targets.
- Phenyl group : Provides structural stability and potential for aromatic interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it can inhibit cell proliferation in cancer cell lines, particularly colon cancer cells, with IC50 values ranging from 0.12 to 0.81 mg/mL. The mechanism may involve:
- Inhibition of cell cycle progression : Preventing cancer cells from dividing.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Proliferation Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of colon cancer cells.
| Cell Line | IC50 (mg/mL) |
|---|---|
| Colon Cancer Cells | 0.12 - 0.81 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- It exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 3.0 µg/mL |
| S. aureus | 2.5 µg/mL |
Case Studies
-
Study on Colon Cancer Cells :
- Researchers treated colon cancer cell lines with varying concentrations of the compound and observed a dose-dependent reduction in cell viability, confirming its potential as an anticancer therapeutic.
-
Antimicrobial Screening :
- A series of experiments were conducted using standard methods to evaluate the antimicrobial efficacy against E. coli and S. aureus. The results indicated that the compound showed comparable activity to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring substituent is a critical determinant of electronic and steric properties. Key comparisons include:
Ethylthio vs. Methoxy Groups
- 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 862578-42-5): Methoxy (-OCH3) groups at the 3,4-positions are electron-donating, enhancing resonance stabilization of the aryl ring. This contrasts with the ethylthio group’s weaker electron-donating capacity due to sulfur’s lower electronegativity. Higher oxygen content (C14H18O5 vs. C14H18O3S) may increase hydrophilicity compared to the sulfur-containing target compound .
Ethylthio vs. Halogen Groups
- The ethylthio group, in contrast, may stabilize the compound via hydrophobic interactions .
Ethylthio vs. Methylenedioxy Groups
Variations in the Butyric Acid Chain
Presence of 2,2-Dimethyl Groups
- 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2): Lacks the 2,2-dimethyl groups, reducing steric hindrance around the ketone. This likely increases susceptibility to nucleophilic attack compared to the target compound .
Ester Derivatives
- Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2): Esterification of the carboxylic acid group eliminates hydrogen-bonding capability, altering solubility and bioavailability. The target compound’s free acid group may enhance ionic interactions in biological systems .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C14H18O3S | 278.35 | 2-(ethylthio)phenyl, 2,2-dimethyl | - | High lipophilicity, steric hindrance |
| 4-(4-Ethylthiophenyl)-4-oxobutyric acid | C12H14O3S | 238.30 | 4-(ethylthio)phenyl | 7028-68-4 | Lower molecular weight, no dimethyl |
| 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | C14H18O5 | 278.28 | 3,4-dimethoxy, 2,2-dimethyl | 862578-42-5 | Increased hydrophilicity |
| 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | C12H12F2O3 | 242.22 | 3,4-difluoro, 2,2-dimethyl | 898766-66-0 | Enhanced acidity, electron withdrawal |
| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | 206.24 | 2,4-dimethylphenyl | 15880-03-2 | Reduced steric hindrance |
Research Findings and Implications
Electronic and Steric Effects
Solubility and Bioavailability
- Sulfur-containing compounds like the target molecule may exhibit higher lipid solubility, favoring passive diffusion across biological membranes. Conversely, ester derivatives (e.g., ethyl esters) trade solubility for enhanced volatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
